molecular formula C15H23Br B1181694 对硝基苄基多塔(B-199) CAS No. 116052-88-1

对硝基苄基多塔(B-199)

货号 B1181694
CAS 编号: 116052-88-1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-NO2-Bn-DOTA(B-199) is a novel organometallic compound with a wide range of applications in scientific research. It is a derivative of the molecule 1,4,7,10-tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid (DOTA) and contains a nitro group on the para position of the benzene ring. This compound has been used in a variety of research applications, including magnetic resonance imaging (MRI), radiopharmaceuticals, and chelation therapy.

科学研究应用

镓基放射性药物的开发

Ferreira 等人(2010 年)进行的一项研究比较了不同的 BFC,包括对硝基苄基多塔,以评估其用镓放射性同位素进行放射性标记的效率和体内稳定性。研究表明,虽然对硝基苄基多塔可以用镓进行放射性标记,但与对硝基苄基 PCTA 和对硝基苄基 NOTA 等其他 BFC 相比,它需要更严格的条件。尽管如此,对硝基苄基多塔配合物表现出中等稳定性,表明其在开发具有足够体内性能的镓基放射性药物中的潜在用途 (Ferreira 等人,2010 年)

镧系元素(III)配合物的稳定性

另一项研究重点关注对硝基苄基取代的多塔与镧系元素(III)配合物的稳定性。发现对硝基苄基的添加会影响大环的构象,从而影响配合物的稳定性。尽管与标准的多塔配合物相比,动力学和热力学稳定性略有降低,但研究表明这些配合物仍然适用于体内应用,突出了它们在创建稳定放射性药物中的潜力 (Woods 等人,2004 年)

基于铜-64 的放射性药物

Ferreira 等人(2008 年)评估了新型 BFC,包括对硝基苄基多塔,用于开发基于 Cu-64 的放射性药物。该研究强调了新型 BFC 在各种条件下与对硝基苄基多塔相比优越的反应动力学和体内稳定性,这对于有效开发用于癌症诊断和治疗的靶向放射性药物至关重要 (Ferreira 等人,2008 年)

影像学应用

Ferreira 等人(2010 年)还探讨了新型 BFC(包括对硝基苄基多塔)用于单克隆抗体的 64Cu 放射性标记以进行 PET 成像的效用。这项研究表明,虽然对硝基苄基多塔偶联物有效,但新型 BFC 在放射性标记效率和稳定性方面可能提供优势,这对于高质量的肿瘤成像至关重要 (Ferreira 等人,2010 年)

生化分析

Biochemical Properties

p-NO2-Bn-DOTA(B-199) plays a crucial role in biochemical reactions by acting as a chelating agent. It interacts with metal ions such as gadolinium, copper, and gallium, forming stable complexes that are essential for imaging and therapeutic applications . The compound’s interaction with these metal ions involves coordination bonds, where the nitrogen and oxygen atoms in the DOTA structure bind to the metal ions, ensuring stability and specificity .

Cellular Effects

p-NO2-Bn-DOTA(B-199) influences various cellular processes, particularly in cancer cells. It has been shown to enhance the targeting of tumor cells when conjugated with peptides or antibodies, facilitating the delivery of therapeutic agents directly to the tumor site . This targeted approach minimizes damage to healthy cells and improves the efficacy of treatments. Additionally, p-NO2-Bn-DOTA(B-199) can affect cell signaling pathways and gene expression, leading to altered cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of p-NO2-Bn-DOTA(B-199) involves its ability to form stable complexes with metal ions, which are then used for imaging or therapeutic purposes. The compound binds to biomolecules such as peptides or antibodies through its bifunctional chelator structure, allowing for precise targeting of specific cells or tissues . This binding interaction can inhibit or activate enzymes, depending on the nature of the conjugated biomolecule, and can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-NO2-Bn-DOTA(B-199) have been observed to change over time. The compound exhibits high stability, maintaining its chelating properties for extended periods . Degradation can occur under certain conditions, affecting its long-term efficacy. Studies have shown that p-NO2-Bn-DOTA(B-199) retains its functionality in both in vitro and in vivo settings, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of p-NO2-Bn-DOTA(B-199) vary with different dosages in animal models. At lower doses, the compound effectively targets tumor cells without significant toxicity . At higher doses, toxic effects such as organ damage and altered metabolic function have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

p-NO2-Bn-DOTA(B-199) is involved in various metabolic pathways, primarily through its interaction with metal ions and subsequent formation of stable complexes . The compound can influence metabolic flux and metabolite levels by altering the availability of metal ions required for enzymatic reactions . Additionally, p-NO2-Bn-DOTA(B-199) can interact with cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, p-NO2-Bn-DOTA(B-199) is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its efficacy for imaging and therapeutic applications . The distribution of p-NO2-Bn-DOTA(B-199) is influenced by its chemical properties, including its size and charge .

Subcellular Localization

The subcellular localization of p-NO2-Bn-DOTA(B-199) is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that p-NO2-Bn-DOTA(B-199) reaches its intended site of action, maximizing its therapeutic potential .

属性

{ "Design of the Synthesis Pathway": "The synthesis of p-NO2-Bn-DOTA(B-199) can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "4-nitrobenzyl alcohol", "DOTA(B-199)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "pyridine", "p-toluenesulfonic acid monohydrate", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-nitrobenzyl alcohol with acetic anhydride and pyridine to form p-NO2-Bn-OAc", "Deprotection of the carboxylic acid group of DOTA(B-199) with NaOH to form DOTA(B-199)-OH", "Coupling of p-NO2-Bn-OAc and DOTA(B-199)-OH using DCC and NHS in DMF with TEA as a catalyst to form p-NO2-Bn-DOTA(B-199)-NHS", "Addition of DIPEA to p-NO2-Bn-DOTA(B-199)-NHS in DMF to form p-NO2-Bn-DOTA(B-199)-DIPEA", "Protection of the amine group of p-NO2-Bn-DOTA(B-199)-DIPEA with acetic anhydride and pyridine to form p-NO2-Bn-DOTA(B-199)-Ac", "Deprotection of the nitro group of p-NO2-Bn-DOTA(B-199)-Ac with p-toluenesulfonic acid monohydrate in methanol and water to form the final product, p-NO2-Bn-DOTA(B-199)" ] }

CAS 编号

116052-88-1

分子式

C15H23Br

分子量

0

同义词

p-NO2-Bn-DOTA(B-199)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。